molecular formula C13H11N3O2 B6624075 N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide

Cat. No.: B6624075
M. Wt: 241.24 g/mol
InChI Key: CNAWMWQPKXORHF-UHFFFAOYSA-N
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Description

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by a furan ring substituted with a carboxamide group, a cyanopyridine moiety, and a methyl group

Properties

IUPAC Name

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-4-6-18-12(9)13(17)16(2)11-7-10(8-14)3-5-15-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAWMWQPKXORHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)N(C)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide typically involves the reaction of 4-cyanopyridine with N,3-dimethylfuran-2-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Solvent-free methods or the use of green chemistry principles may also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets. The cyanopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-cyanopyridin-2-yl)-N,3-dimethylfuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and cyanopyridine moieties allows for diverse applications in various fields .

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